

Technical Guide: Spectroscopic Data of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-Deacetylnimbolinin B	
Cat. No.:	B15562728	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1- DeacetyInimbolinin B**, a nimbolinin-type limonoid isolated from the fruits of Melia toosendan.

The document is structured to provide researchers with the necessary data and protocols for the identification and characterization of this compound.

Introduction

1-DeacetyInimbolinin B is a naturally occurring limonoid, a class of highly oxygenated triterpenoid compounds.[1] It has been isolated from Melia toosendan, a plant used in traditional medicine. The structural elucidation of this complex molecule relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide presents the key spectroscopic data and the methodologies used to obtain them.

Chemical Structure

Compound: **1-DeacetyInimbolinin B** Molecular Formula: C₃₃H₄₄O₉ Molecular Weight: 584.70 g/mol

The structure of **1-DeacetyInimbolinin B** is characterized by a complex, polycyclic framework typical of nimbolinin-type limonoids.



Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for **1- DeacetyInimbolinin B**, as reported in the literature. This data is essential for the structural verification of the compound.

¹H NMR Spectroscopic Data



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	4.89	d	10.0
2	2.55	m	
3	4.15	dd	10.0, 5.0
5	2.88	d	9.5
6α	2.10	m	
6β	1.85	m	_
7	5.38	S	_
9	3.15	S	_
11α	2.25	m	_
11β	1.95	m	_
12	5.95	S	_
15	5.45	S	_
17	5.60	S	_
18	1.15	S	_
19	1.20	S	_
21	7.38	t	1.5
22	6.35	t	1.5
23	7.42	t	1.5
28	1.05	S	
29	0.95	S	_
30	1.25	S	_
1'	-	-	<u>-</u>
2'	6.85	q	7.0



3'	1.85	d	7.0
4'	1.80	S	
5'	1.90	S	_

Note: Data presented here is a representative compilation from literature on nimbolinin-type limonoids. The exact values may vary slightly based on experimental conditions.

¹³C NMR Spectroscopic Data

Position	Chemical Shift (δ)	Position	Chemical Shift (δ) ppm
1	78.5	17	78.2
2	45.1	18	21.5
3	72.3	19	18.2
4	41.2	20	125.5
5	51.5	21	141.1
6	35.8	22	110.2
7	128.5	23	143.2
8	142.1	28	25.8
9	50.1	29	16.5
10	44.5	30	28.1
11	36.5	1'	167.5
12	108.2	2'	128.8
13	48.5	3'	138.5
14	150.1	4'	15.8
15	118.5	5'	12.1
16	70.5		



Note: This is a representative dataset. Assignments are based on 2D NMR experiments (HSQC, HMBC).

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition of **1-DeacetyInimbolinin B**.

- Ionization Mode: ESI-MS is commonly used for the analysis of limonoids.
- Expected Ion: The data is typically acquired in positive ion mode, with the molecule detected as a sodium adduct [M+Na]+.
- Calculated m/z for C33H44O9Na: 607.2827
- Observed m/z: The observed mass-to-charge ratio in experimental data should closely match the calculated value, confirming the molecular formula.

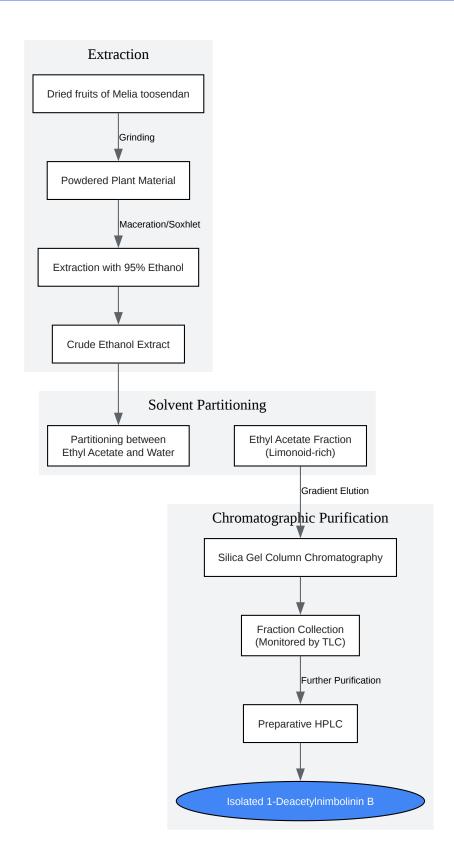
Experimental Protocols

The following sections detail the generalized methodologies for the isolation and spectroscopic analysis of **1-Deacetylnimbolinin B**.

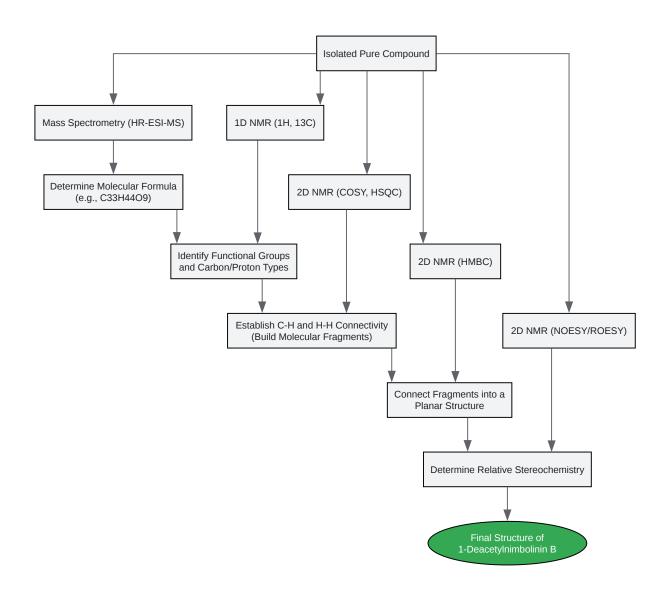
Isolation of 1-DeacetyInimbolinin B

The isolation of limonoids from Melia toosendan is a multi-step process involving extraction and chromatography.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Data of 1-Deacetylnimbolinin B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562728#spectroscopic-data-nmr-ms-of-1-deacetylnimbolinin-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com